![molecular formula C20H13N3O2S B2997308 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate CAS No. 477857-24-2](/img/structure/B2997308.png)
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate is a complex organic compound that features a phenyl ring bonded to a pyrimidine and pyridine moiety, with a thiophenecarboxylate group. Its structure is noteworthy for its conjugated system, which can have implications for its chemical reactivity and interactions in various scientific contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate typically involves multi-step organic synthesis techniques:
Formation of the Pyridine-Pyrimidine Intermediate: : The initial step often includes the formation of a pyridine-pyrimidine intermediate through nucleophilic substitution reactions.
Coupling with Phenyl Ring: : This intermediate is then coupled with a phenyl ring under specific conditions, such as using Suzuki or Stille coupling reactions, to achieve the desired linkage.
Introduction of the Thiophenecarboxylate Group:
Industrial Production Methods
In an industrial setting, the production of this compound might leverage continuous flow synthesis techniques to enhance yield and efficiency. High-pressure liquid chromatography (HPLC) can be used for purification to ensure the desired purity levels.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the thiophene moiety may be particularly reactive.
Reduction: : Reduction reactions might reduce the pyridine or pyrimidine rings, altering their electronic configurations.
Substitution: : Various substitution reactions can occur at different positions of the phenyl or thiophene rings, influenced by the electron density distribution across the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Conditions involving catalytic hydrogenation or reagents such as sodium borohydride.
Substitution: : Electrophilic or nucleophilic reagents depending on the reaction site and desired transformation.
Major Products
The products depend on the specific reaction conditions, but can include oxidized thiophene derivatives, reduced nitrogen heterocycles, and substituted phenyl derivatives.
科学研究应用
Chemistry
This compound can serve as a ligand in coordination chemistry, forming complexes with various metal ions. It can also be used as an intermediate in the synthesis of more complex organic molecules.
Biology
It may exhibit biological activity, such as anti-inflammatory or antimicrobial properties, due to its ability to interact with specific biological targets.
Medicine
Industry
Applications in the development of novel materials, such as organic semiconductors or light-emitting diodes, due to its conjugated electronic structure.
作用机制
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The nitrogen atoms in the pyridine and pyrimidine rings can coordinate with metal ions or form hydrogen bonds, influencing the compound's activity. The conjugated system can also play a role in electron transfer processes.
相似化合物的比较
Similar Compounds
4-Phenylpyridine: : Lacks the pyrimidine and thiophene groups.
4-[2-Pyrimidinyl]phenyl 2-thiophenecarboxylate: : Similar but missing the pyridine moiety.
Pyridine-2-thiophenecarboxylate derivatives: : Varying in substitutions and structural configurations.
Uniqueness
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate is unique due to its specific combination of functional groups and structural motifs, which impart distinct reactivity and biological activity compared to related compounds.
属性
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c24-20(18-5-3-13-26-18)25-15-8-6-14(7-9-15)19-22-12-10-17(23-19)16-4-1-2-11-21-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUXOZBKDOPZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Tert-butyl-2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2997225.png)
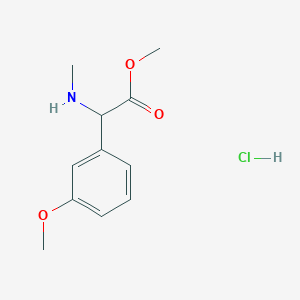
![1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2997229.png)
![2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2997230.png)
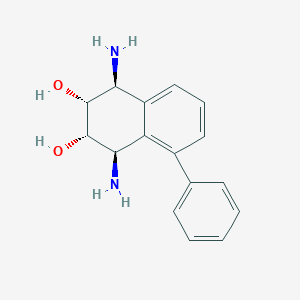
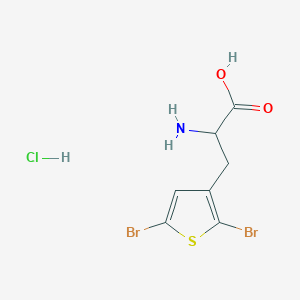
![N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2997234.png)
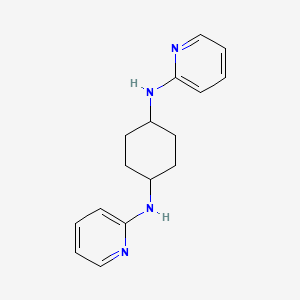
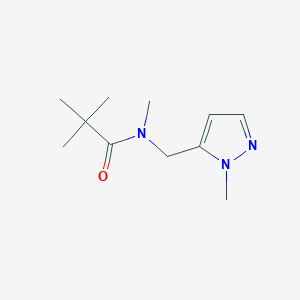
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2997238.png)
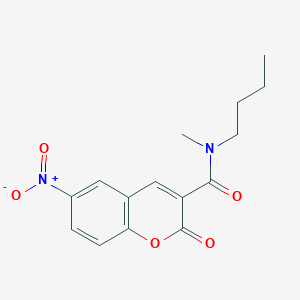
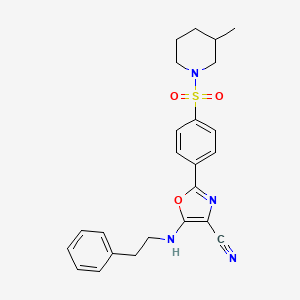
![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2997245.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2997248.png)
